1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde to form an intermediate compound, 1-benzyl-3,5-bis((E)-3,4-dimethoxybenzylidene)piperidin-4-one.
Intermolecular Cyclization: The intermediate undergoes cyclization under reflux conditions to form the final pyrazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, its antioxidant properties enable it to scavenge reactive oxygen species, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-bis((E)-3,4-dimethoxybenzylidene)piperidin-4-one: An intermediate in the synthesis of the target compound.
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine: A structurally related pyrazolo-pyridine analogue.
Uniqueness
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and dimethoxyphenyl groups, along with the pyrazole core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole |
InChI |
InChI=1S/C28H30N2O4/c1-6-22-27(20-12-14-23(31-2)25(16-20)33-4)29-30(18-19-10-8-7-9-11-19)28(22)21-13-15-24(32-3)26(17-21)34-5/h7-17H,6,18H2,1-5H3 |
InChI Key |
KIQZGCNPXWUKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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